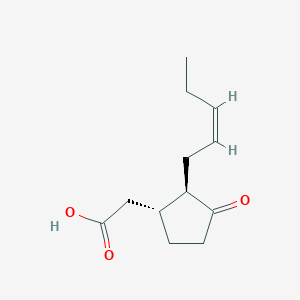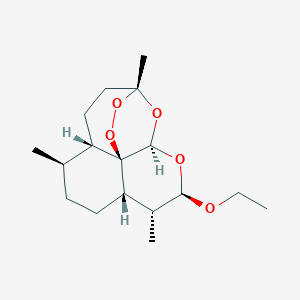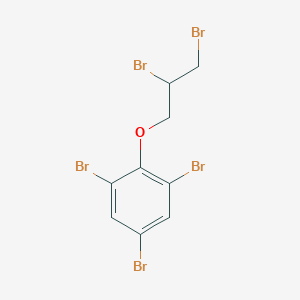
1,3,5-Tribromo-2-(2,3-dibromopropoxy)benzene
説明
Synthesis Analysis
The synthesis of brominated benzene derivatives often involves palladium-catalyzed cross-coupling reactions or halogenation methods. For instance, the synthesis of related compounds like 1,3,5-trisubstituted benzenes has been achieved through reactions that might involve bromination and subsequent reactions with other functional groups to introduce specific substituents at desired positions on the benzene ring (Manfroni et al., 2021).
Molecular Structure Analysis
The molecular structure of halogenated benzenes is characterized by interactions such as C–Br...π(arene) and Br...Br interactions which significantly influence their solid-state packing and hence their physical properties. For example, studies on dibromo-bis(phenylalkoxy)benzenes have revealed that these interactions play a crucial role in determining the molecular conformation and arrangement in crystals, which is critical for understanding the molecular structure of 1,3,5-Tribromo-2-(2,3-dibromopropoxy)benzene (Manfroni et al., 2021).
科学的研究の応用
Synthesis and Chemical Properties
Synthesis of Alkoxy Benzene Derivatives : A study by Towprayoon et al. (2002) describes the synthesis of 1,3,5-trialkoxy benzene derivatives, including 1,3,5-tribromo-2-(2,3-dibromopropoxy)benzene, using a process that yields high overall yields with minimal hazardous by-products. This method involves reacting 1,3,5-tribromo benzene with an alkalimetal alcoholate in the presence of a copper salt and an aprotic solvent, such as dimethylformamide (Towprayoon et al., 2002).
Polystannylated and Polychloromercurio Benzene Derivatives : Rot et al. (2000) report the synthesis of polystannylated benzene derivatives from 1,3,5-tribromo- or 1,2,4,5-tetrabromobenzene, which are then converted to tris- and tetrakis(chloromercurio)benzenes. The structure of these derivatives was confirmed by X-ray crystallography, providing insight into their spectral properties (Rot et al., 2000).
Ethynylferrocene Compounds Synthesis : Fink et al. (1997) synthesized new compounds like 1,3-dibromo-5-(ferrocenylethynyl)benzene by palladium-catalyzed cross-coupling reactions. They characterized these compounds and analyzed their electrochemical properties, showing chemically reversible oxidations indicative of their potential in electronic applications (Fink et al., 1997).
Advanced Materials and Nanotechnology
Liquid Crystalline Properties : Bushey et al. (2001) investigated 1,3,5-tribromo-2,4,6-tridodecyloxylbenzene derivatives for their ability to form liquid crystalline phases. Their studies revealed that certain derivatives can self-assemble into columns and form highly ordered liquid crystalline phases (Bushey et al., 2001).
Hybrid Catalyst Development : Nikooei et al. (2020) developed a novel hybrid organosilica, Benzene-1,3,5-tricarboxylic acid-functionalized MCM-41, which showed promising catalytic activity in the synthesis of important pharmaceutical scaffolds. This indicates the potential of derivatives like 1,3,5-tribromo-2-(2,3-dibromopropoxy)benzene in catalysis and pharmaceutical synthesis (Nikooei et al., 2020).
Supramolecular Chemistry and Polymer Science
Star Polymer Synthesis : Miura and Yoshida (2002) reported the preparation of novel alkoxyamines based on 1,3,5-tribromo-2-(2,3-dibromopropoxy)benzene, which were used to synthesize well-defined star polymers, indicating the compound's utility in the field of polymer science (Miura & Yoshida, 2002).
Formation of Surface Covalent Organic Frameworks : Marele et al. (2012) demonstrated the use of 1,3,5-tribromo-2-(2,3-dibromopropoxy)benzene derivatives in forming novel covalent organic frameworks (COFs) on surfaces. These COFs exhibit remarkable thermal stability and hydrolysis resistance, making them suitable for various applications in materials science (Marele et al., 2012).
Safety And Hazards
While specific safety and hazard information for 1,3,5-Tribromo-2-(2,3-dibromopropoxy)benzene is not available, similar compounds are known to be highly flammable and may cause lung damage if swallowed . They can also be irritating to the skin and their vapors may cause drowsiness and dizziness . They are very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment .
特性
IUPAC Name |
1,3,5-tribromo-2-(2,3-dibromopropoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br5O/c10-3-6(12)4-15-9-7(13)1-5(11)2-8(9)14/h1-2,6H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWYPAKUEHGJSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)OCC(CBr)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5052705 | |
| Record name | 1,3,5-Tribromo-2-(2,3-dibromopropoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Tribromo-2-(2,3-dibromopropoxy)benzene | |
CAS RN |
35109-60-5 | |
| Record name | 2,3-Dibromopropyl 2,4,6-tribromophenyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35109-60-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,3,5-tribromo-2-(2,3-dibromopropoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035109605 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,3,5-tribromo-2-(2,3-dibromopropoxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3,5-Tribromo-2-(2,3-dibromopropoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5-tribromo-2-(2,3-dibromopropoxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.596 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide](/img/structure/B30602.png)
![(2R)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide](/img/structure/B30604.png)
![(2S)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide](/img/structure/B30606.png)
![(2R)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide](/img/structure/B30607.png)
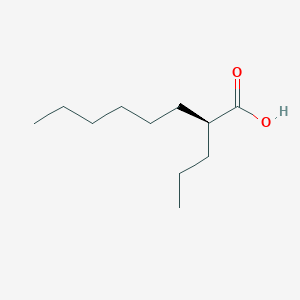
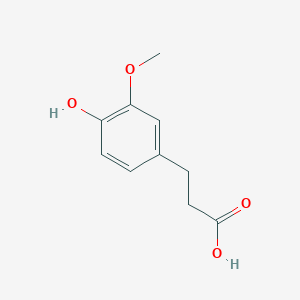
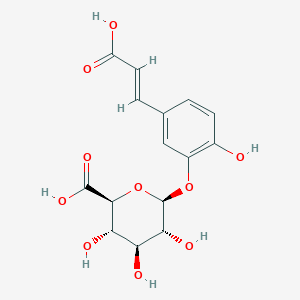
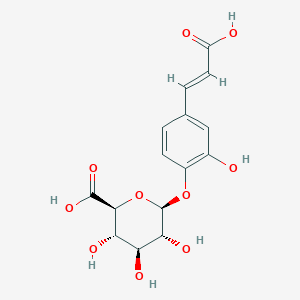

![N-[4-(Trifluoromethyl)benzoyl]glycine](/img/structure/B30623.png)
